molecular formula C10H9Cl2NO3S B3035808 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid CAS No. 338421-32-2

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B3035808
CAS No.: 338421-32-2
M. Wt: 294.15 g/mol
InChI Key: KEHKZNVVVYUTFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 2,6-dichloroaniline with ethyl chloroacetate to form an intermediate, which is then treated with thioglycolic acid to yield the final product. The reaction conditions generally include:

    Step 1: Reaction of 2,6-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: Treatment of the intermediate with thioglycolic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific chemical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure.

    2-(2,6-Dichloroanilino)phenylacetic acid: Another compound with a similar core structure but different functional groups.

Uniqueness

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid is unique due to the presence of both the sulfanyl and 2,6-dichloroanilino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHKZNVVVYUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182594
Record name 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-32-2
Record name 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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